methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzothiazole moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be achieved through a multi-step process involving the condensation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate with aromatic aldehydes and 1,3-thiazol-2-amine . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves interactions with various molecular targets and pathways. The furan and benzothiazole moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The compound’s ability to undergo redox reactions may also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of a furan ring, a benzothiazole moiety, and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H18N2O6S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H18N2O6S/c1-13-5-10-16-18(12-13)34-25(26-16)27-20(14-6-8-15(9-7-14)24(31)32-2)19(22(29)23(27)30)21(28)17-4-3-11-33-17/h3-12,20,29H,1-2H3 |
InChI Key |
NQEMKAZOMKQEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.